molecular formula C13H14N2O2S B2659549 Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate CAS No. 126534-13-2

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B2659549
CAS No.: 126534-13-2
M. Wt: 262.33
InChI Key: JLSAVNDMVKWSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate (CAS: 126534-13-2, molecular formula: C₁₃H₁₄N₂O₂S, molecular weight: 262.33 g/mol) is a substituted thiazole derivative featuring a benzylamino group at position 2 and an ethyl ester moiety at position 4 of the thiazole ring . The benzylamino substituent enhances lipophilicity, while the ester group provides metabolic versatility, making it a valuable intermediate for synthesizing pharmacologically active molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-17-12(16)11-9-18-13(15-11)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSAVNDMVKWSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate typically involves the condensation of ethyl 2-aminothiazole-4-carboxylate with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of catalysts or activating agents, such as palladium on carbon or trifluoroacetic acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate has shown promise in various therapeutic areas:

  • Anticancer Activity : Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds containing similar thiazole structures have demonstrated efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Enzyme Inhibition : The compound has been studied as a potential inhibitor of xanthine oxidase, an enzyme involved in uric acid production. In vitro studies have shown that derivatives can effectively inhibit this enzyme, which is crucial for treating gout and hyperuricemia .

Neuropharmacology

Thiazole derivatives are being explored for their neuroprotective effects. For example, compounds related to this compound have been found to possess anticonvulsant properties, making them candidates for treating epilepsy .

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been documented extensively. Compounds similar to this compound have shown significant free radical scavenging activity, suggesting their utility in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Activity

A study examined a series of thiazole derivatives for their anticancer properties. Among these, compounds with a thiazolinone structure exhibited potent activity against various cancer cell lines, leading to cell cycle arrest and apoptosis induction .

Case Study 2: Enzyme Inhibition

Another investigation focused on the synthesis of xanthine oxidase inhibitors based on thiazole scaffolds. Several derivatives demonstrated substantial inhibitory effects with IC50 values comparable to established drugs like febuxostat .

Mechanism of Action

The mechanism of action of ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the thiazole-4-carboxylate core but differ in substituents, leading to variations in physicochemical properties and reactivity:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Structural Features References
Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate Benzylamino 262.33 High lipophilicity; ester group for derivatization
Ethyl 2-[(E)-phenylmethylidene]amino]-1,3-thiazole-4-carboxylate Schiff base (phenylmethylidene) 282.31 Conjugated imine bond; enhanced π-electron delocalization
Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate Benzylamino + methyl at position 5 276.35 Increased steric bulk; potential metabolic stability
Ethyl 2-[2-(benzoylamino)ethyl]-1,3-thiazole-4-carboxylate Benzoylaminoethyl chain 304.36 Extended alkyl chain; improved solubility in polar solvents
Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate Trifluoromethyl 209.17 Electron-withdrawing group; enhanced chemical stability

Physicochemical Properties

  • Lipophilicity: The benzylamino group in the parent compound confers higher logP values compared to analogues with polar substituents (e.g., trifluoromethyl or benzoylaminoethyl groups) .
  • Solubility: Ethyl 2-[2-(benzoylamino)ethyl]-1,3-thiazole-4-carboxylate shows improved aqueous solubility due to its amide functionality, whereas the trifluoromethyl derivative is more soluble in organic solvents .
  • Melting Points : Schiff base derivatives (e.g., 2a) exhibit higher melting points (198–199°C) compared to the parent compound, likely due to stronger intermolecular π-π stacking .

Biological Activity

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H16_{16}N2_2O2_2S. The compound features a thiazole ring which is known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Hydrogen Bonding : The benzylamino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to target proteins.
  • π-π Stacking Interactions : The thiazole ring can engage in π-π stacking interactions, which are crucial for modulating enzyme or receptor activity.

These interactions can lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant inhibition against various bacterial strains. For instance:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundBacillus subtilis25 µg/mL
This compoundAspergillus niger30 µg/mL

These findings suggest that the compound may serve as a lead candidate for the development of new antimicrobial agents .

Anticancer Activity

The compound has also shown promising results in anticancer studies. It was tested against several cancer cell lines, demonstrating cytotoxic effects:

Cell LineIC50_{50} (µg/mL)
A-431 (epidermoid carcinoma)1.98 ± 1.22
Jurkat (T-cell leukemia)1.61 ± 1.92

The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring and the presence of electron-donating groups enhance its anticancer activity .

Case Study 1: Antibacterial Efficacy

In a recent study, this compound was evaluated for its antibacterial efficacy against multiple strains of bacteria. The results demonstrated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as an antibacterial agent.

Case Study 2: Antitumor Activity

Another investigation focused on the compound's antitumor properties. The study revealed that it induced cell cycle arrest in cancer cells and triggered apoptosis through modulation of key signaling pathways. This suggests that this compound may act as a dual-action agent by both inhibiting tumor growth and promoting cancer cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.